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Compound Name:
2-chloro-N-ethyl-N-

phenylacetamide

CAS No.: 39086-61-8

Cat. No.: B1593822

Get Quote

Content Type: Comparative Experimental Guide Subject: Covalent Warhead Characterization &

Synthetic Utility Audience: Medicinal Chemists, Process Chemists, and Lead Discovery

Biologists[1]

Executive Summary & Compound Identity
PubChem CID 94921 corresponds to 2-Chloro-N-phenethylacetamide (also known as 2-chloro-

N-(2-phenylethyl)acetamide).[1] In the context of drug development, this compound serves two

critical roles:

Synthetic Intermediate: A pivotal scaffold in the synthesis of isoquinoline-based drugs, most

notably the anthelmintic Praziquantel and various tetrahydroisoquinoline (THIQ) derivatives

targeting NMDA receptors and HDACs.[1][2]

Covalent Electrophile: It functions as a chloroacetamide warhead.[1][2] In chemoproteomics

and fragment-based drug discovery (FBDD), this moiety is utilized to probe cysteine
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reactivity, although it is often compared against less promiscuous warheads like acrylamides.

[1][2]

This guide objectively compares CID 94921 against alternative electrophilic fragments and

synthetic routes, supported by experimental protocols for reactivity profiling and flow-chemistry

synthesis.[1]

Mechanism of Action: Covalent Reactivity &
Synthetic Pathway
CID 94921 operates via nucleophilic substitution (SN2).[1][2] The alpha-carbon, activated by

the adjacent carbonyl and the leaving group (chloride), is highly susceptible to attack by thiols

(cysteine residues in proteins) or nitrogen nucleophiles (in cyclization reactions).[1]

Visual 1: Synthetic & Mechanistic Pathway
The following diagram illustrates the dual utility of CID 94921: its conversion into the drug

Praziquantel and its mechanism as a covalent protein probe.[2]
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Caption: Figure 1. Dual pathway analysis of CID 94921 showing its role as a precursor for

Praziquantel synthesis (green path) and as a covalent cysteine modifier (red path).[1]

Comparative Analysis: Electrophilic Warheads &
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In drug discovery, choosing the right electrophile is critical for selectivity.[1][2] CID 94921

(Chloroacetamide) is compared below against Acrylamides (common in targeted covalent

inhibitors like Osimertinib) and other alkylators.

Table 1: Electrophile & Scaffold Comparison
Feature

CID 94921

(Chloroacetamide)
Acrylamide Analog Chloroethyl Analog

Reactivity (k_inact)
High. Rapid alkylation

of thiols.[1]

Moderate. Tunable

reactivity; requires

specific orientation.[1]

[2]

Very High. Often leads

to nonspecific toxicity.

[1][2]

Selectivity

Low/Promiscuous.

Can label exposed

surface cysteines

easily.[1][2]

High. Usually requires

a binding pocket to

position the warhead.

[2]

Very Low. Genotoxic

potential (DNA

alkylation).[1][2]

Metabolic Stability

Low.[1][2] Susceptible

to rapid glutathione

(GSH) conjugation in

plasma.[1][2]

Moderate. More stable

in plasma than

chloroacetamides.[1]

[2]

Low. Rapid

degradation.[1][2][3]

Synthetic Utility

Excellent. Key

precursor for

Praziquantel & HDAC

inhibitors.[1][2]

Good. Used for final

stage

functionalization.[1][2]

Limited.[1][2] Primarily

used in nitrogen

mustards.[1][2]

Primary Use Case
Fragment Screening /

Intermediate.
Clinical Candidates.

Cytotoxic

Chemotherapy.

Expert Insight: The "Warhead" Dilemma
As a Senior Application Scientist, I advise caution when using CID 94921 in phenotypic

screening. Its high reactivity can lead to "false positives" via non-specific proteome alkylation.

[1][2] However, this same reactivity makes it an excellent "hit-finding" fragment. If CID 94921

shows activity, the medicinal chemistry strategy involves "tuning down" the reactivity by

converting the chloroacetamide to an acrylamide or adding steric bulk, while retaining the

phenethyl recognition element.[1][2]
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Experimental Protocols
To validate the utility of CID 94921, two distinct workflows are provided: one for Synthetic

Production (Process Chemistry) and one for Reactivity Profiling (Chemical Biology).[1][2]

Protocol A: Continuous Flow Synthesis of CID 94921
(Praziquantel Precursor)
Rationale: Traditional batch synthesis is exothermic and hazardous.[1][2] Flow chemistry offers

superior control.

Reagents:

Phenethylamine (neat).[1][2]

Chloroacetyl chloride (dissolved in dry DCM).[1][2]

Triethylamine (Et3N) as base.[1][2]

Equipment: Vapourtec R-Series or equivalent flow reactor.

Step-by-Step Methodology:

Feed Preparation: Prepare Solution A (Phenethylamine + Et3N in DCM) and Solution B

(Chloroacetyl chloride in DCM).

Mixing: Pump solutions into a T-mixer at 0°C. The reaction is instantaneous and highly

exothermic.

Residence Time: Set reactor coil length for a residence time of 5–10 seconds.

Quenching: Direct the output stream into a collection flask containing saturated NaHCO3 to

neutralize HCl byproducts.

Isolation: Separate the organic layer, dry over MgSO4, and concentrate.

Validation: Confirm CID 94921 structure via NMR (Singlet at ~4.0 ppm for -CH2Cl group).
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Protocol B: Glutathione (GSH) Half-Life Assay
Rationale: Determines the intrinsic reactivity of the warhead.[1][2] Essential for predicting

plasma stability and potential toxicity.

Reagents:

CID 94921 (10 mM DMSO stock).[1][2]

Reduced Glutathione (GSH).[1][2]

Phosphate Buffer (PBS, pH 7.4).[1][2]

Internal Standard (e.g., Indomethacin).[1][2]

Workflow:

Incubation: Mix CID 94921 (final 10 µM) with GSH (final 500 µM, 50x excess) in PBS at

37°C.

Sampling: Aliquot samples at t = 0, 15, 30, 60, 120 min.

Quenching: Stop reaction with 1% Formic Acid in Acetonitrile.

Analysis: LC-MS/MS monitoring the disappearance of the parent peak (m/z 198 [M+H]+).

Calculation: Plot ln[Remaining %] vs. time to determine

.

Self-Validating Check:

Control: Run a parallel assay with Iodoacetamide (High reactivity control,

min) and Acrylamide (Low reactivity control,

h). CID 94921 should fall in between, typically

min.[1][2]
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Visualizing the Validation Workflow
The following Graphviz diagram outlines the decision tree for researchers using CID 94921 in a

screening campaign.
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Caption: Figure 2. Decision matrix for evaluating CID 94921 hits. Moderate reactivity warrants

further proteomic profiling; excessive reactivity suggests non-specific toxicity.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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